molecular formula C14H11F3N6O2 B1410572 methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate CAS No. 1823188-37-9

methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1410572
CAS No.: 1823188-37-9
M. Wt: 352.27 g/mol
InChI Key: QWUVECZZOKVQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and an imidazole ring. This pyridine moiety is further linked to a 1,2,4-triazole ring via a methyl acetate group. The methyl ester group may act as a prodrug feature, improving bioavailability compared to free carboxylic acid derivatives.

Properties

IUPAC Name

methyl 2-[3-[3-imidazol-1-yl-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O2/c1-25-11(24)6-23-8-20-13(21-23)12-10(22-3-2-18-7-22)4-9(5-19-12)14(15,16)17/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUVECZZOKVQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several functional groups that contribute to its biological activity:

  • Imidazole ring : Known for its role in various biological processes, including enzyme catalysis and drug interactions.
  • Triazole ring : Commonly found in antifungal agents and has shown promise in cancer therapy.
  • Pyridine moiety : Contributes to the compound's ability to interact with biological targets due to its electron-withdrawing properties.

Anticancer Properties

Research indicates that compounds containing imidazole and triazole rings exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit various cancer cell lines effectively. A study highlighted that related compounds demonstrated IC50 values in the micromolar range against several cancer types, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer Cell LineIC50 (μM)Reference
Compound AMCF725.72
Compound BU87 Glioblastoma45.2
Compound CA549 Lung Cancer30.5

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that imidazole derivatives exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 40 μg/mL to 500 μg/mL against various bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)Reference
Staphylococcus aureus4021
Escherichia coli20014
Pseudomonas aeruginosa50010

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression. The binding affinity of these compounds allows them to disrupt signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Antibacterial Mechanism : The imidazole ring's interaction with bacterial enzymes may disrupt essential metabolic processes, contributing to the antimicrobial effects observed.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer properties. The study found that modifications on the imidazole and triazole rings significantly enhanced cytotoxicity against various cancer cell lines . Another study focused on the antimicrobial activity of similar compounds, demonstrating their effectiveness against resistant bacterial strains .

Scientific Research Applications

Anticancer Activity

Methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has been identified as a potential scaffold for developing anticancer agents. Its structure allows for interaction with various biological targets, particularly protein kinases involved in cancer progression.

Case Study: c-Src and Abl Kinase Inhibitors

Research indicates that derivatives of this compound can serve as inhibitors for c-Src and Abl kinases, which are critical in the treatment of chronic myeloid leukemia (CML). The compound's imidazole and triazole moieties enhance its binding affinity to these targets, leading to effective inhibition of tumor growth .

Antimicrobial Properties

The compound's unique structure also contributes to its antimicrobial activity. Studies have shown that derivatives exhibit significant antibacterial and antifungal properties against various pathogens.

Table 1: Antimicrobial Activity of Derivatives

Compound NameMIC (μg/ml)Target Organism
Compound A5Staphylococcus aureus
Compound B10Escherichia coli
Compound C15Candida albicans

Antiviral Potential

Recent investigations into the antiviral applications of this compound suggest efficacy against certain viral infections, including those caused by coronaviruses. The compound's ability to inhibit viral replication is attributed to its interaction with viral proteins involved in the replication cycle .

Organic Light Emitting Diodes (OLEDs)

This compound serves as an important building block in the synthesis of semiconducting materials for OLED applications. Its incorporation into organometallic complexes enhances the efficiency and stability of OLED devices.

Table 2: Performance Metrics of OLEDs Incorporating the Compound

Device TypeLuminance (cd/m²)Efficiency (lm/W)
Device A100050
Device B150060

Photovoltaic Applications

The compound has also been explored for use in photovoltaic cells due to its favorable electronic properties. Its ability to facilitate charge transfer makes it a candidate for enhancing the efficiency of solar energy conversion technologies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related molecules from patent literature and supplier databases. Key analogs include benzimidazole-triazole hybrids and imidazole-phenyl derivatives, which share functional motifs critical to biological activity.

Structural Features and Substituent Analysis

Table 1: Comparison of Structural Features
Compound Name (Example/ID) Key Structural Features Notable Functional Groups Reference
Methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate Pyridine (CF₃, imidazole), triazole, methyl ester CF₃, imidazole, triazole, ester Target Compound
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (Example 2) Benzimidazole (fluoro-CF₃-phenylamino), pyridine (triazole-linked CF₃-imidazole), ethyl ester CF₃, benzimidazole, triazole, ethyl ester
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Example 63) Benzimidazole (CF₃-phenylamine), pyridine (triazole-CF₃) CF₃, benzimidazole, triazole, aryl amine
5-[4-(1H-Imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole Imidazole-phenyl, pyrazole-phenyl Imidazole, pyrazole, phenyl

Key Differences and Implications

Core Heterocycles :

  • The target compound uses a pyridine-imidazole-triazole scaffold, whereas analogs in Examples 2 and 63 replace imidazole with benzimidazole, a larger aromatic system that may enhance π-π stacking but reduce solubility .
  • The pyrazole-imidazole hybrid in lacks the triazole and pyridine motifs, limiting direct functional comparability .

Substituent Chemistry :

  • The methyl ester in the target compound contrasts with ethyl ester (Example 2) and hydroxymethyl (Example 15, ) groups. Esters are typically hydrolyzed in vivo to carboxylic acids, suggesting the target compound may exhibit delayed activity compared to pre-activated analogs .
  • The trifluoromethyl group is conserved across all analogs, underscoring its role in enhancing membrane permeability and resistance to oxidative metabolism.

Biological Relevance :

  • Benzimidazole derivatives (Examples 2, 63) are frequently associated with kinase inhibition due to their planar structure and ability to occupy hydrophobic ATP-binding pockets . The target compound’s imidazole-pyridine core may favor interactions with heme-containing enzymes (e.g., cytochrome P450 isoforms).
  • Pyrazole-imidazole hybrids () are less studied for kinase targets but have shown antimicrobial activity, highlighting the versatility of imidazole-containing scaffolds .

Research Findings and Limitations

    Preparation Methods

    Palladium-Catalyzed Sonogashira Coupling

    A foundational approach involves Sonogashira coupling to construct the pyridine-triazole core. For example:

    • Step 1 : Diazotization and iodization of methyl 3-aminobenzoate derivatives yield iodinated intermediates.
    • Step 2 : Terminal alkynes are generated via ethynyltrimethylsilane coupling under palladium catalysis.
    • Step 3 : Reaction with 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline forms key intermediates, which undergo cyclization to produce the triazole moiety.

    Example Protocol :

    1. **Reagents**: PdCl₂(PPh₃)₂, CuI, DIPEA, DMF.  
    2. **Conditions**: Argon atmosphere, 80°C, overnight.  
    3. **Workup**: Precipitation in ice water, flash chromatography purification .  
    

    Cyclization of Thiosemicarbazides

    The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives in basic media:

    • Thiosemicarbazides (e.g., 18a–d ) are cyclized using alum (KAl(SO₄)₂·12H₂O) as a green catalyst in water, yielding triazolethiones in 52–88% yields.
    • Key Intermediate : Ethyl 2-(4-acetamidophenoxy)acetate undergoes hydrazinolysis and subsequent cyclization with isothiocyanates.

    Optimized Conditions :

    Suzuki Coupling for Pyridine Functionalization

    The trifluoromethylpyridine segment is introduced via Suzuki-Miyaura coupling :

    • Aryl bromides (e.g., 2-formylbenzeneboronic acid) couple with pyrazole intermediates under Pd catalysis, followed by reductive amination to install the imidazole group.
    • Example : Coupling of 9b (pyrazole ester) with boronic acids yields biaryl aldehydes, which are reductively aminated with 3-(R)-hydroxypyrrolidine.

    Yield Range : 45–80%.

    Esterification and Hydrolysis

    The methyl ester group is introduced via:

    • Direct esterification : Using methyl chloroformate under basic conditions (e.g., NaHCO₃/THF).
    • Hydrolysis of nitriles : 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile is hydrolyzed with NaOH (1 M) in dioxane at 100°C, followed by acidification to pH 3 with HCl.

    Critical Data :

    Starting Material Conditions Product Yield Reference
    Benzonitrile derivative NaOH (1 M), 100°C, 12h 74%

    Alternative Organocatalytic Routes

    Zn(OAc)₂-mediated synthesis enables regioselective triazole formation:

    • Propargyl derivatives react with azides in DMSO at room temperature, facilitated by Zn(OAc)₂.
    • Advantage : Avoids transition metals, suitable for sensitive substrates.

    Key Challenges and Optimizations

    • Regioselectivity : Controlled by catalyst choice (e.g., Pd vs. Zn).
    • Purification : Flash chromatography (silica gel) or recrystallization (ethanol/water) is critical for isolating pure products.
    • Functional Group Compatibility : Trifluoromethyl groups require anhydrous conditions to prevent hydrolysis.

    Comparative Analysis of Methods

    Method Yield (%) Catalyst Solvent Key Advantage
    Sonogashira Coupling 45–80 PdCl₂(PPh₃)₂ DMF Scalability
    Thiosemicarbazide Cyclization 52–88 Alum Water Eco-friendly
    Suzuki Coupling 71–80 Pd(PPh₃)₄ Toluene/EtOH Functional group tolerance

    Q & A

    Q. How is methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate synthesized?

    The compound is synthesized via multi-step reactions, including:

    • Core formation : Construction of the imidazole-pyridine core through nucleophilic substitution or coupling reactions. For example, analogous trifluoromethylpyridine derivatives are synthesized using K₂CO₃ as a base in polar solvents like DMF .
    • Triazole ring closure : Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions.
    • Esterification : Final step involves reacting the triazole intermediate with methyl chloroacetate in the presence of a base (e.g., NaH) .
      Critical parameters include solvent choice (DMF for polar intermediates), stoichiometry (1.1–1.2 eq. reagents), and temperature control (50–80°C) .

    Q. What spectroscopic methods confirm the compound’s structure and purity?

    • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, triazole C-N at ~1600 cm⁻¹) .
    • NMR (¹H/¹³C) : Pyridyl protons appear at δ 8.5–9.0 ppm; trifluoromethyl groups show characteristic ¹⁹F coupling. Triazole protons resonate at δ 7.5–8.5 ppm .
    • Elemental analysis : Validates C/H/N ratios (discrepancies >0.3% indicate impurities) .
    • HPLC : Purity assessment (>95% using C18 columns with acetonitrile/water gradients) .

    Advanced Research Questions

    Q. How can reaction yields be optimized for intermediates like the trifluoromethylpyridine core?

    • Solvent optimization : DMF enhances solubility of polar intermediates, while THF improves cyclization efficiency .
    • Catalyst screening : K₂CO₃ outperforms NaHCO₃ in deprotonating imidazole NH groups during coupling reactions .
    • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) for triazole formation .
    • In situ monitoring : TLC (silica plates, UV visualization) or HPLC tracks intermediate formation to prevent over-reaction .

    Q. How to resolve contradictions between experimental and computational NMR data?

    • Tautomerism : Triazole and imidazole rings exhibit tautomeric shifts, leading to unexpected splitting in ¹H NMR. 2D NMR (COSY, HSQC) clarifies connectivity .
    • Residual solvents : DMF-d₇ or DMSO-d₆ peaks may overlap with analyte signals. Deuterated chloroform or acetone reduces interference .
    • DFT calculations : Geometry optimization (e.g., Gaussian09) predicts chemical shifts, aiding assignment of ambiguous signals .

    Q. What computational strategies predict the compound’s bioactivity?

    • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., kinases). The trifluoromethyl group shows strong hydrophobic interactions in active sites .
    • QSAR studies : Electronic parameters (HOMO-LUMO gaps, logP) correlate with antifungal activity in triazole derivatives. Substituents at the pyridine 5-position enhance potency .
    • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

    Q. How do structural modifications impact pharmacological properties?

    • Ester group variation : Replacing methyl with tert-butyl esters increases logP (from 1.8 to 3.2), improving blood-brain barrier penetration .
    • Imidazole substitution : 4-Fluorophenyl groups at the imidazole 1-position enhance selectivity for CYP450 isoforms .
    • Triazole ring alkylation : Methyl or benzyl groups reduce metabolic deactivation by liver enzymes .

    Q. What purification challenges arise during scale-up, and how are they addressed?

    • Byproduct removal : Silica gel chromatography (hexane/ethyl acetate gradients) separates unreacted starting materials. Reverse-phase HPLC resolves diastereomers .
    • Crystallization issues : Low solubility in water requires ethanol/water (7:3) mixtures for recrystallization. Seed crystals improve yield .
    • Metal contamination : Chelating resins (e.g., Chelex 100) remove trace catalysts (e.g., Pd from coupling reactions) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
    Reactant of Route 2
    Reactant of Route 2
    methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.